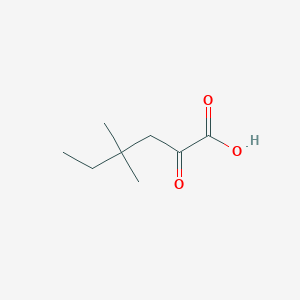
4,4-Dimethyl-2-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-2-oxohexanoic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of hexanoic acid, characterized by the presence of two methyl groups at the fourth carbon and a keto group at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-oxohexanoic acid typically involves the alkylation of a suitable precursor, such as 2-oxohexanoic acid, with a methylating agent. One common method is the use of methyl iodide in the presence of a strong base like sodium hydride. The reaction proceeds via nucleophilic substitution, where the methyl groups are introduced at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can facilitate the methylation reactions under milder conditions, improving yield and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dimethyl-2-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to a hydroxyl group, forming 4,4-dimethyl-2-hydroxyhexanoic acid.
Substitution: The methyl groups can participate in electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of catalysts.
Major Products:
Oxidation: 4,4-Dimethyl-2,3-dioxohexanoic acid.
Reduction: 4,4-Dimethyl-2-hydroxyhexanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-2-oxohexanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4,4-Dimethyl-2-oxohexanoic acid exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity. The presence of the keto group allows it to participate in various biochemical reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethyl-2-hydroxyhexanoic acid: Similar structure but with a hydroxyl group instead of a keto group.
4,4-Dimethyl-3-oxohexanoic acid: The keto group is at the third carbon instead of the second.
Hexanoic acid derivatives: Various derivatives with different substituents at the fourth carbon.
Uniqueness: 4,4-Dimethyl-2-oxohexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
195433-58-0 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
4,4-dimethyl-2-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-4-8(2,3)5-6(9)7(10)11/h4-5H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
LPWNRRAEBMQJKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





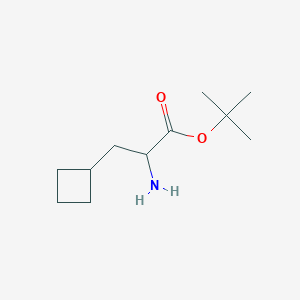

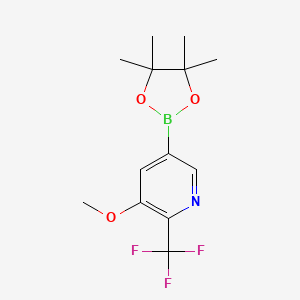
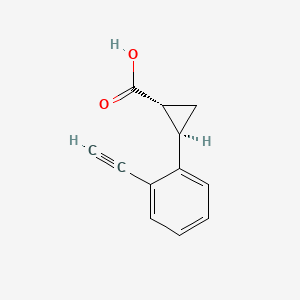
![[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)
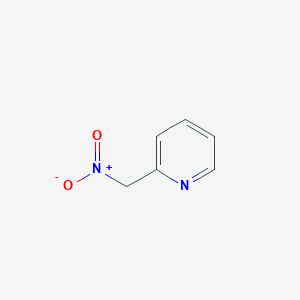
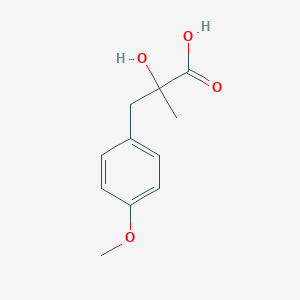



![2-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13530992.png)
